molecular formula C9H10ClF4N B13052873 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine hcl

1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine hcl

Cat. No.: B13052873
M. Wt: 243.63 g/mol
InChI Key: NLBPCMJOACOYKH-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H10ClF4N. It is known for its unique structural features, including the presence of both fluoro and trifluoromethyl groups on the phenyl ring, which contribute to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces primary amines .

Scientific Research Applications

1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is unique due to its specific arrangement of fluoro and trifluoromethyl groups, which confer unique chemical reactivity and biological activity compared to its isomers .

Properties

Molecular Formula

C9H10ClF4N

Molecular Weight

243.63 g/mol

IUPAC Name

1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H9F4N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H

InChI Key

NLBPCMJOACOYKH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl

Origin of Product

United States

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